Enantioselectivity in Claisen Rearrangement: 96% vs. 4:1 Mixture with Alkyne Analog
In the reaction of the methyl enol ether of 2-methylcyclohexanone with optically active but-3-en-2-ol, the transformation proceeds with approximately 96% enantioselectivity. (R)-but-3-en-2-ol yields (R)-2-(trans-but-2-enyl)-2-methylcyclohexanone, while (S)-but-3-en-2-ol gives the corresponding (S)-cyclohexanone. In stark contrast, the analogous reaction with (R)-but-3-yn-2-ol produces only an approximately 4:1 mixture of diastereomers, demonstrating the alkene functionality's critical role in achieving high stereochemical fidelity [1].
| Evidence Dimension | Enantioselectivity in Claisen rearrangement with 2-methylcyclohexanone methyl enol ether |
|---|---|
| Target Compound Data | ~96% enantioselective |
| Comparator Or Baseline | (R)-but-3-yn-2-ol |
| Quantified Difference | 96% enantioselectivity vs. 4:1 diastereomer mixture |
| Conditions | Reaction with methyl enol ether of 2-methylcyclohexanone |
Why This Matters
For researchers procuring chiral building blocks for asymmetric Claisen rearrangements, the alkene-containing (2R)-but-3-en-2-ol provides dramatically higher stereochemical fidelity than its alkyne counterpart, directly impacting downstream enantiomeric purity and synthetic yield.
- [1] Grattan, T. J., & Whitehurst, J. S. (1990). Chiral 2,2-disubstituted cyclohexanones; annulation via Claisen rearrangement products. Journal of the Chemical Society, Perkin Transactions 1, 1990, 11-18. View Source
